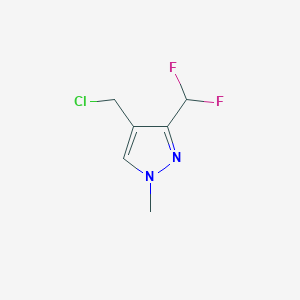
4-(chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chloromethyl and difluoromethyl groups in the pyrazole ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of more complex molecules.
作用机制
Target of Action
The primary target of the compound 4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole is thiol groups within cells . The compound contains a chloromethyl group that reacts with these thiol groups, utilizing a glutathione S-transferase–mediated reaction .
Mode of Action
The interaction of this compound with its targets involves a reaction with thiol groups. This reaction is mediated by glutathione S-transferase, an enzyme that is ubiquitous in most cells . The result of this interaction is the transformation of the compound into cell-impermeant reaction products .
Biochemical Pathways
The compound this compound affects the glutathione pathway. Glutathione, a crucial antioxidant in cells, reacts with the compound, leading to the formation of cell-impermeant reaction products
Pharmacokinetics
It’s known that the compound can freely pass through cell membranes . This property likely contributes to its bioavailability, allowing it to reach its intracellular targets effectively.
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of cell-impermeant reaction products . These products are formed when the compound reacts with thiol groups in the presence of glutathione S-transferase
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the outcomes of reactions involving the compound can be restricted by the reaction environment . .
准备方法
The synthesis of 4-(chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the introduction of chloromethyl and difluoromethyl groups into the pyrazole ring. One common method involves the reaction of 4-chloromethyl-1-methyl-1H-pyrazole with a difluoromethylating agent under specific conditions. The reaction is usually carried out in the presence of a catalyst and an aprotic polar solvent to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted pyrazoles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of monofluoromethyl or non-fluorinated derivatives. Reducing agents such as lithium aluminum hydride are typically used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative of the pyrazole .
科学研究应用
4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Pharmaceuticals: The compound serves as a precursor for the synthesis of various biologically active molecules. Its unique structure allows for the development of novel drugs with potential therapeutic benefits.
Agrochemicals: It is used in the synthesis of pesticides and herbicides. The presence of fluorine atoms enhances the bioactivity and stability of these agrochemical products.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and chemical resistance.
相似化合物的比较
4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
4-(Chloromethyl)-1-methyl-1H-pyrazole: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
3-(Difluoromethyl)-1-methyl-1H-pyrazole:
4-(Trifluoromethyl)-1-methyl-1H-pyrazole: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to differences in chemical behavior and applications.
The uniqueness of this compound lies in the combination of both chloromethyl and difluoromethyl groups, which imparts distinct chemical properties and enhances its versatility in various applications.
属性
IUPAC Name |
4-(chloromethyl)-3-(difluoromethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2/c1-11-3-4(2-7)5(10-11)6(8)9/h3,6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQAUPKNLFSBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
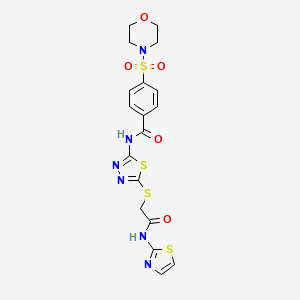
![1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2693933.png)
![tert-butyl 1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2693936.png)
![N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2693937.png)
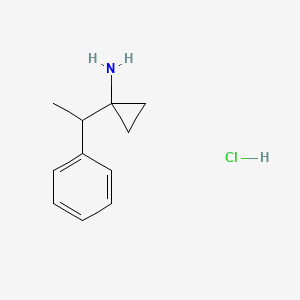
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2693942.png)
![4-butyl-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2693943.png)
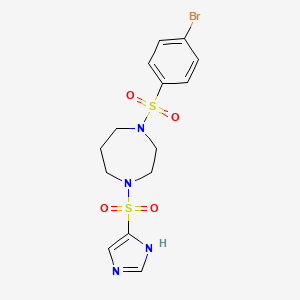
![N-(2H-1,3-benzodioxol-5-yl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2693945.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2693946.png)
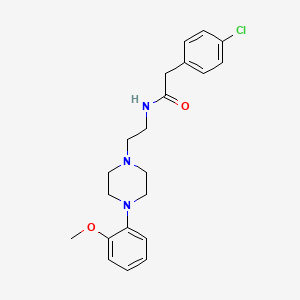
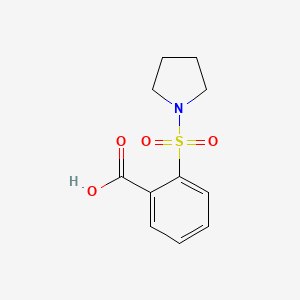
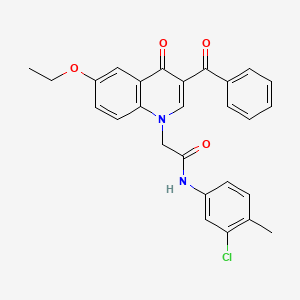
![(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride](/img/structure/B2693955.png)
